molecular formula C10H8N2 B8483103 4-Propargylamino-benzonitrile

4-Propargylamino-benzonitrile

Cat. No. B8483103
M. Wt: 156.18 g/mol
InChI Key: WJRNZLDDLIZRQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Propargylamino-benzonitrile is a useful research compound. Its molecular formula is C10H8N2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Propargylamino-benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Propargylamino-benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Propargylamino-benzonitrile

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

4-(prop-2-ynylamino)benzonitrile

InChI

InChI=1S/C10H8N2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6,12H,7H2

InChI Key

WJRNZLDDLIZRQR-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=CC=C(C=C1)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 23.6 g (0.20 mol) of 4-amino-benzonitrile, 16.6 ml (0.22 mol) of propargyl bromide and 38.3 ml (0.22 mol) of diisopropylethylamine is heated to 90° C. in 500 ml of toluene for 27 hours. It is then diluted with ethyl acetate, washed 3× with H2O and dried over MgSO4. After removal of the solvent by distillation the crude product is purified by flash chromatography (silica gel; ethyl acetate/petroleum ether=20:80 to 75:25).
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Synthesis routes and methods III

Procedure details

A solution of 4-aminobenzonitrile, 5 g (0.042 mol), triethylamine, 8.55 g (0.085 mol), and an 80% by weight solution of propargyl bromide in toluene, 12.6 g (0.085 mol), in toluene is refluxed overnight. The solution is cooled to room temperature and poured into water. The organic layer is separated, dried (sodium sulfate), filtered, and concentrated in vacuo. The residue is purified by chromatography over silica gel to give 4-(2-propynylamino)benzonitrile.
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Synthesis routes and methods IV

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A suspension of 23.63 g (0.2 mol) of 4-aminobenzonitrile, 32.72 g (0.22 mol) of an 80% solution of 3-bromo-1-propyne in toluene, and 38.3 ml (0.22 mol) of N-ethyl-N-(1-methylethyl)-2-propanamine in 500 ml toluene is heated at 90° C. for eighteen hours. Ethyl acetate is added to the reaction suspension, and the suspension is washed three times with water. The organic layer is separated, dried (magnesium sulfate), and concentrated to give 32.5 g of a dark brown oil which crystallizes on standing. This is dissolved in a minimum amount of toluene and applied to a column of 1 kg of flash silica gel which is packed in toluene-ethyl acetate (20:1). Elution with the same solvent gives 24.66 g (78.9%) of the product as a cream colored solid; mp 68°-70° C.
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